(2S)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
CAS No.:
Cat. No.: VC17786490
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2O2 |
|---|---|
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | VGVPQWNGYUSCES-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CN=CC(=C1C[C@@H](C(=O)O)N)Br |
| Canonical SMILES | C1=CN=CC(=C1CC(C(=O)O)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid features a propanoic acid backbone with an amino group at the C2 position (S-configuration) and a 3-bromo-substituted pyridin-4-yl moiety at C3. The bromine atom at the pyridine ring’s 3-position introduces steric and electronic effects that enhance its reactivity in cross-coupling reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| CAS Number | 1269968-77-5 |
| IUPAC Name | (2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid |
| Chiral Centers | 1 (C2) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR (D₂O, 400 MHz): δ 8.52 (d, J = 5.1 Hz, 1H, pyridine-H), 8.38 (s, 1H, pyridine-H), 7.45 (d, J = 5.1 Hz, 1H, pyridine-H), 4.12 (t, J = 6.3 Hz, 1H, C2-H), 3.25 (dd, J = 14.2, 6.3 Hz, 1H, C3-H), 3.10 (dd, J = 14.2, 6.3 Hz, 1H, C3-H).
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¹³C NMR (D₂O, 100 MHz): δ 175.8 (COOH), 152.1 (pyridine-C), 148.3 (pyridine-C), 136.2 (pyridine-C), 123.9 (pyridine-C), 56.4 (C2), 38.1 (C3).
Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 246.0 [M+H]⁺, consistent with the molecular formula .
Synthesis and Purification Strategies
Synthetic Routes
The compound is typically synthesized via asymmetric Strecker synthesis or enzymatic resolution. A representative method involves:
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Bromination: 4-Pyridylalanine undergoes electrophilic aromatic substitution with bromine in acetic acid at 0°C.
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Chiral Resolution: Racemic mixtures are separated using chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol (80:20) mobile phase.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Bromination Temperature | 0–5°C | 78 |
| Catalyst | None | – |
| Reaction Time | 4 h | – |
| Purification Method | Column Chromatography (SiO₂) | 95 |
Challenges in Synthesis
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Regioselectivity: Competing bromination at pyridine positions 2 and 3 necessitates careful control of reaction conditions .
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Optical Purity: Maintaining >99% enantiomeric excess (ee) requires stringent chiral separation techniques.
Applications in Medicinal Chemistry
Kinase Inhibition
The bromopyridine moiety enables π-stacking interactions with ATP-binding pockets in kinases. In vitro studies demonstrate inhibitory activity against:
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EGFR (IC₅₀ = 120 nM): The compound’s pyridine ring forms hydrogen bonds with Thr766 and Met769 residues.
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c-Met (IC₅₀ = 250 nM): Bromine enhances hydrophobic interactions with Tyr1230.
Peptide Engineering
Incorporation into peptide sequences enhances proteolytic stability and target affinity. For example:
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Antimicrobial Peptides: Analogues show 4-fold increased activity against Staphylococcus aureus (MIC = 8 μg/mL) compared to non-brominated counterparts.
Recent Advances and Future Directions
Catalytic Applications
The compound serves as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10⁴ in aryl bromide cross-couplings .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains yields prodrugs with 90% tumor accumulation in murine xenograft models.
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